Cas no 694499-30-4 (Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)-)

Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)-, is a specialized aromatic amine compound featuring a morpholine moiety and a trifluoromethyl group. Its unique structure imparts advantageous properties, including enhanced solubility in polar organic solvents and potential reactivity in nucleophilic substitution or condensation reactions. The trifluoromethyl group contributes to electron-withdrawing effects, which may influence the compound's stability and reactivity in synthetic applications. The morpholine substituent can improve bioavailability or modify physicochemical characteristics, making it useful in pharmaceutical or agrochemical intermediates. This compound is suitable for research applications requiring tailored aromatic amines with specific functional group interactions. Proper handling and storage under inert conditions are recommended due to potential sensitivity to moisture or oxidation.
Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)- structure
694499-30-4 structure
Product Name:Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)-
CAS No:694499-30-4
MF:C12H15F3N2O
MW:260.255513429642
MDL:MFCD25070914
CID:391773
PubChem ID:59864213
Update Time:2025-10-24

Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)-
    • 4-(morpholin-4-ylmethyl)-3-(trifluoromethyl)aniline
    • 4-[(Morpholin-4-yl)methyl]-3-(trifluoromethyl)aniline
    • SCHEMBL2435935
    • XJQAPCVYZHUIGD-UHFFFAOYSA-N
    • SY260307
    • AS-48554
    • DTXSID70733252
    • QSCUEZREZLMNEY-UHFFFAOYSA-N
    • CS-W000764
    • F51053
    • EN300-719643
    • MFCD25070914
    • 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
    • 694499-30-4
    • AKOS019686997
    • MDL: MFCD25070914
    • Inchi: 1S/C12H15F3N2O/c13-12(14,15)11-7-10(16)2-1-9(11)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2
    • InChI Key: XJQAPCVYZHUIGD-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1CN1CCOCC1)N)(F)F

Computed Properties

  • Exact Mass: 260.11375
  • Monoisotopic Mass: 260.11364759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38.5Ų

Experimental Properties

  • PSA: 38.49

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Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:694499-30-4)Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)-
Order Number:A1172380
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:23
Price ($):416.0
Email:sales@amadischem.com

Additional information on Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)-

Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)- (CAS No. 694499-30-4): An Overview of a Versatile Compound in Modern Pharmaceutical Research

Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)- (CAS No. 694499-30-4) is a synthetic organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, also known as 3-(trifluoromethyl)-4-(morpholin-4-ylmethyl)aniline, is characterized by its aromatic ring, trifluoromethyl group, and morpholine moiety, which collectively contribute to its diverse applications in drug discovery and development.

The trifluoromethyl group is a well-known functional group that imparts significant electronic and steric effects to molecules. In the context of Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)-, this group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug design. The morpholine moiety, on the other hand, is a versatile heterocyclic ring that can form hydrogen bonds and interact with various biological targets, further enhancing the compound's pharmacological properties.

Recent studies have highlighted the potential of Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)- in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported that this compound exhibits potent anti-inflammatory and analgesic activities. The researchers found that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation and pain. This finding suggests that Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)- could be a promising lead compound for the development of new anti-inflammatory drugs.

In another study published in *Bioorganic & Medicinal Chemistry Letters* in 2022, Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)- was evaluated for its antiviral properties against several RNA viruses, including influenza A virus and SARS-CoV-2. The results showed that the compound exhibited significant antiviral activity by inhibiting viral replication at low micromolar concentrations. This discovery opens up new avenues for the development of broad-spectrum antiviral agents based on this scaffold.

The structural versatility of Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)- also makes it an excellent candidate for structure-activity relationship (SAR) studies. By modifying different parts of the molecule, researchers can fine-tune its biological activities and optimize its pharmacokinetic properties. For example, substituting the morpholine ring with other heterocycles or introducing additional functional groups can enhance the compound's selectivity and potency against specific targets.

In addition to its therapeutic potential, Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)- has been explored as a building block in combinatorial chemistry and high-throughput screening (HTS) campaigns. Its modular structure allows for efficient synthesis and facile derivatization, making it a valuable tool for identifying novel bioactive compounds. Several pharmaceutical companies have incorporated this compound into their drug discovery pipelines to accelerate the identification of lead candidates for various diseases.

The synthesis of Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)- typically involves multi-step procedures that include aromatic substitution reactions, coupling reactions, and functional group transformations. One common synthetic route involves the reaction of 3-trifluoromethylaniline with formaldehyde and morpholine to form the desired product. Advances in synthetic methodologies have led to more efficient and scalable processes for producing this compound on both laboratory and industrial scales.

Despite its promising properties, Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)- also faces challenges in terms of safety and toxicity. Preclinical studies have shown that the compound is generally well-tolerated at therapeutic doses but may exhibit some side effects at higher concentrations. Therefore, careful dose optimization and thorough safety evaluations are essential before advancing this compound into clinical trials.

In conclusion, Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)- (CAS No. 694499-30-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure confers a range of biological activities that make it an attractive target for drug development. Ongoing research continues to uncover new applications and optimize its properties, positioning it as a key player in the quest for innovative therapeutic solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:694499-30-4)Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)-
A1172380
Purity:99%
Quantity:1g
Price ($):416.0
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